![molecular formula C10H8O2 B1627377 Benzo[b]furan-3-ylacetaldehyde CAS No. 352434-24-3](/img/structure/B1627377.png)

Benzo[b]furan-3-ylacetaldehyde

Vue d'ensemble

Description

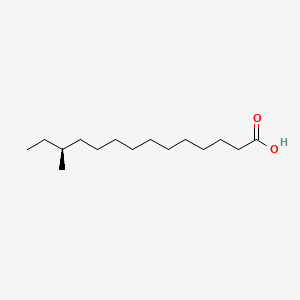

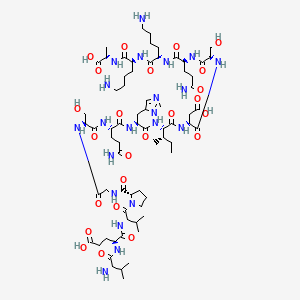

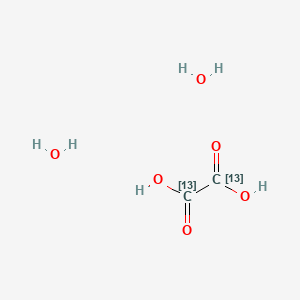

Benzo[b]furan-3-ylacetaldehyde (BFAA) is a heterocyclic organic compound with a benzofuran ring fused with an acetaldehyde group at the 3-position. It’s a derivative of Benzofuran, which is a heterocyclic compound consisting of fused benzene and furan rings .

Synthesis Analysis

The synthesis of benzo[b]furan derivatives has been a topic of interest in recent years. Many methods involve cyclization or cycloisomerization processes . For instance, one study describes the synthesis of a series of amino 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan with good yields through a one-step cyclization reaction .Molecular Structure Analysis

The molecular formula of Benzo[b]furan-3-ylacetaldehyde is C10H8O2. It consists of a benzofuran ring fused with an acetaldehyde group at the 3-position.Chemical Reactions Analysis

The chemical reactivity of benzofuran has been described in a video . The electrophilic substitution and addition reactions of benzofuran have been given in this video. The Vilsmeier-Hacck formylation of benzofuran has been discussed .Applications De Recherche Scientifique

Anticancer Activity

Benzo[b]furan derivatives have been extensively studied for their potential anticancer properties. The benzo[b]furan motif is particularly promising due to its ability to interact with various biological targets involved in cancer progression. For instance, certain derivatives have been shown to inhibit the growth of cancer cells by interfering with cell cycle regulation and inducing apoptosis .

Antibacterial and Antifungal Agents

The structural complexity of benzo[b]furan compounds allows them to act as effective antibacterial and antifungal agents. Their mode of action often involves disrupting the cell wall synthesis of bacteria or interfering with the ergosterol biosynthesis in fungi, which is crucial for maintaining cell membrane integrity .

Drug Discovery and Medicinal Chemistry

Benzo[b]furan-3-ylacetaldehyde serves as a key intermediate in the synthesis of more complex benzo[b]furan derivatives. These derivatives are then screened for a variety of pharmacological activities, contributing to the discovery of new drugs with potential therapeutic applications .

Agrochemical Industry

The diverse biological activities of benzo[b]furan derivatives make them suitable candidates for the development of new agrochemicals. They can be designed to target specific pests or plant pathogens, thereby improving crop protection and yield .

Pharmacological Properties

Benzo[b]furan compounds exhibit a wide range of pharmacological properties, including anti-inflammatory, analgesic, and antipyretic effects. These properties make them valuable for the treatment of various inflammatory disorders and pain management .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Benzo[b]furan-3-ylacetaldehyde, also known as 2-(1-benzofuran-3-yl)acetaldehyde, is a derivative of the benzo[b]furan motif . The benzo[b]furan motif has been the subject of numerous biological investigations due to its potential as a robust therapeutic option . It has shown promise as an anticancer, antibacterial, and antifungal agent . .

Mode of Action

The benzo[b]furan motif, to which this compound belongs, is known to interact with enzymes through diverse intermolecular interactions, including hydrogen bonding, π-stacking, metal coordination bonds, and van der waals and hydrophobic forces . These interactions enable a wide range of shapes to match the diverse enzyme binding pockets .

Biochemical Pathways

Benzo[b]furan derivatives have been found to be active against bacterial, viral, and inflammatory diseases . This suggests that these compounds may affect a variety of biochemical pathways related to these conditions.

Result of Action

Benzo[b]furan derivatives have demonstrated a fascinating array of biological and pharmaceutical activities, including antitumor properties .

Action Environment

The synthesis of benzo[b]furan derivatives has been achieved through various innovative synthetic routes and catalytic strategies , suggesting that the synthesis environment may play a role in the properties of these compounds.

Propriétés

IUPAC Name |

2-(1-benzofuran-3-yl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDIWXBHNEVHKCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CO2)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00593008 | |

| Record name | (1-Benzofuran-3-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

352434-24-3 | |

| Record name | 3-Benzofuranacetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352434-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-Benzofuran-3-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Amino-4-[2-chloro-4-(3-phenylmethoxyphenyl)sulfanylphenyl]-2-(hydroxymethyl)butyl] dihydrogen phosphate](/img/structure/B1627300.png)

![[4-(2-Hydroxypropan-2-yl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-imidazol-1-yl]oxidanyl](/img/structure/B1627311.png)

![(2S)-2-amino-3-benzo[b]thiophen-3-ylpropanoic acid, chloride](/img/structure/B1627314.png)

![[(2R,3R,4R)-3-acetyloxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-4-yl] acetate](/img/structure/B1627317.png)